1H-imidazole-4,5-dicarbohydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-imidazole-4,5-dicarbohydrazide | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N6O2/c6-10-4(12)2-3(5(13)11-7)9-1-8-2/h1H,6-7H2,(H,8,9)(H,10,12)(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKVDEBREBZMCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)C(=O)NN)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50202577 | |
| Record name | 1H-Imidazole-4,5-di(carbohydrazide) | |
| Source | EPA DSSTox | |
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Molecular Weight |
184.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5423-20-1 | |
| Record name | 1H-Imidazole-4,5-dicarboxylic acid, 4,5-dihydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5423-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1H-Imidazole-4,5-di(carbohydrazide) | |
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| Record name | 5423-20-1 | |
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| Record name | 1H-Imidazole-4,5-di(carbohydrazide) | |
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| Record name | 1H-imidazole-4,5-di(carbohydrazide) | |
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| Record name | 1H-IMIDAZOLE-4,5-DI(CARBOHYDRAZIDE) | |
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Synthetic Methodologies for 1h Imidazole 4,5 Dicarbohydrazide and Analogues
Synthesis of the Core 1H-Imidazole-4,5-Dicarboxylic Acid Precursor
The foundational step in producing 1H-imidazole-4,5-dicarbohydrazide is the synthesis of 1H-imidazole-4,5-dicarboxylic acid. This precursor is a valuable intermediate for various pharmaceuticals, including semi-synthetic penicillins and cephalosporins. walshmedicalmedia.com Economical and efficient routes to this compound are therefore of significant interest.
Multi-Step Organic Reactions for Imidazole-4,5-Dicarboxylic Acid Formation
Several synthetic routes build the imidazole-4,5-dicarboxylic acid structure from acyclic precursors. One established method involves reacting tartaric acid dinitrate with ammonia (B1221849) and formaldehyde (B43269) in an aqueous solution. walshmedicalmedia.com Another approach utilizes the reaction of tartaric acid with butyraldehyde (B50154) and aqueous ammonia to yield 2-propylimidazole-4,5-dicarboxylic acid. quickcompany.in
A more recent, economically advantageous process starts with imidazole (B134444) itself. google.com In this two-stage synthesis, imidazole is first reacted with a two- to five-fold molar excess of formaldehyde at elevated temperatures. google.com This initial step produces a mixture of hydroxymethylated imidazole derivatives. google.com The resulting reaction mixture is then treated with nitric acid at temperatures between 100°C and 140°C to oxidize the hydroxymethyl groups to carboxylic acids, yielding the final product. google.com
Condensation and Oxidation Approaches from Simple Imidazole Derivatives
An alternative strategy involves the modification of pre-existing benzimidazole (B57391) structures. The oxidation of benzimidazole and its derivatives, such as 2-methylbenzimidazole (B154957) or 2-alkylbenzimidazoles, serves as a common method to produce the corresponding imidazole-4,5-dicarboxylic acids. walshmedicalmedia.comresearchgate.net This degradative approach cleaves the benzene (B151609) ring of the benzimidazole molecule.
Historically, oxidizing agents like potassium dichromate or potassium permanganate (B83412) were used. walshmedicalmedia.com More contemporary methods employ hydrogen peroxide, often in an acidic medium like concentrated sulfuric acid. researchgate.netnih.gov For instance, benzimidazole or 2-methylbenzimidazole can be dissolved in concentrated sulfuric acid and heated, followed by the dropwise addition of 30% hydrogen peroxide to facilitate the oxidation, affording yields of around 80%. nih.gov Another approach involves the direct carboxylation of imidazole using carbon dioxide in the presence of an alkali metal carbonate at elevated temperatures and pressures. google.com
Alternative Synthetic Routes (e.g., via diaminomaleonitrile)
A highly effective alternative route begins with diaminomaleonitrile (B72808) (DAMN). acs.org This method is considered potentially more cost-effective than those starting from the more expensive imidazole-4,5-dicarboxylic acid. acs.org In one pathway, DAMN is condensed with an aldehyde, such as an aromatic aldehyde, in an oxidative cyclocondensation reaction to form a 2-substituted-4,5-dicyanoimidazole. ijcce.ac.ir This dicyanoimidazole intermediate can then be hydrolyzed to the corresponding dicarboxylic acid. quickcompany.in
A specific process involves reacting diaminomaleonitrile with a trialkyl orthobutyrate in the presence of an acid to form 2-propylimidazole-4,5-dicarbonitrile. quickcompany.in This dinitrile is subsequently hydrolyzed using a mixture of an inorganic acid (like concentrated hydrochloric acid) and an organic acid to produce 2-propylimidazole-4,5-dicarboxylic acid. quickcompany.in Another variation involves the condensation of DAMN with formic acid to yield 4,5-dicyanoimidazole (B129182) (DCI), which is then subjected to hydration to convert the nitrile groups into the desired functionalities. acs.org
Optimization of Reaction Conditions and Yields
The efficiency of synthesizing 1H-imidazole-4,5-dicarboxylic acid and its analogues is highly dependent on reaction conditions. Optimizing factors such as reagents, solvents, catalysts, and temperature is crucial for maximizing yields.
For the oxidation of 2-alkylbenzimidazoles, optimal results have been achieved using a hydrogen peroxide to 2-alkylbenzimidazole molar ratio of 11:1 in 1 M sulfuric acid, which leads to higher yields. researchgate.net In the synthesis of dicyano imidazoles from DAMN and an aldehyde, acetonitrile (B52724) (MeCN) was identified as the most effective solvent compared to ethanol, water, and dichloromethane. ijcce.ac.ir The use of catalysts, such as cadmium fluoride, has also been shown to advantageously affect the yield in carboxylation reactions of imidazole. google.com In the development of a cost-effective process starting from DAMN, various bases for the alkylation of 4,5-dicyanoimidazole were tested, demonstrating the importance of base selection on reaction completion and impurity profiles. acs.org
Below is a table summarizing various optimized reaction conditions from the literature.
| Starting Material(s) | Reaction Type | Key Reagents/Catalysts | Solvent | Temperature | Yield | Reference |
| 2-Alkylbenzimidazole | Oxidation | Hydrogen Peroxide (11:1 molar ratio) | Sulfuric Acid (1 M) | - | "Higher yields" | researchgate.net |
| Benzimidazole | Oxidation | 30% Hydrogen Peroxide, Sulfuric Acid | - | 110-120 °C | 80% | nih.gov |
| 4-Chlorobenzaldehyde, DAMN | Oxidative Condensation | CAN/HNO₃ | Acetonitrile (MeCN) | 70 °C | 93% | ijcce.ac.ir |
| 4,5-Dicyanoimidazole, 4-Chlorobenzyl chloride | Alkylation | KHCO₃ | DPGDME | 120 °C | 100% Conversion | acs.org |
| Imidazole | Carboxylation | Carbon Dioxide, Potassium Carbonate, Cadmium Fluoride | - | 260 °C | "Best yields" | google.com |
Functional Group Interconversion to Dicarbohydrazide
Once the 1H-imidazole-4,5-dicarboxylic acid precursor is obtained, the final step is the conversion of its two carboxylic acid groups into hydrazide groups. This transformation yields the target compound, this compound.
General Principles of Carboxylic Acid to Hydrazide Transformation
The conversion of a carboxylic acid to a carboxylic acid hydrazide is a standard nucleophilic acyl substitution reaction. However, direct reaction of a carboxylic acid with hydrazine (B178648) is often inefficient. researchgate.net Therefore, the process is typically carried out in two steps.
First, the carboxylic acid is converted into a more reactive derivative, most commonly an ester. researchgate.net This esterification can be achieved by reacting the carboxylic acid with an alcohol, such as methanol (B129727) or ethanol, in the presence of an acid catalyst like sulfuric acid. inglomayor.cl
Second, the resulting ester undergoes hydrazinolysis. researchgate.net This involves reacting the ester with hydrazine (N₂H₄) or hydrazine monohydrate (N₂H₄·H₂O). mdpi.comresearchgate.net The reaction is typically performed by heating the mixture in a suitable solvent, such as an alcohol (e.g., ethanol) or toluene. mdpi.comresearchgate.net The lone pair of electrons on one of the nitrogen atoms of hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the displacement of the alcohol's alkoxy group and the formation of the C-N bond of the hydrazide. For a dicarboxylic acid like 1H-imidazole-4,5-dicarboxylic acid, this process is repeated for both ester groups to form the final dicarbohydrazide.
Regioselective Synthesis Strategies for Specific Derivatives
Regioselective synthesis is paramount in the development of imidazole-based compounds, as the precise placement of substituents on the imidazole ring can significantly influence their biological activity and physical properties. Various strategies have been developed to control the regioselectivity of reactions involving the imidazole core, enabling the synthesis of specific derivatives of this compound.
One effective approach involves the use of starting materials with pre-installed functional groups that direct subsequent reactions to a specific position on the imidazole ring. For instance, the synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides has been achieved with high regioselectivity starting from diaminomaleonitrile (DAMN)-based imines. nih.gov In this method, the presence of a 2-hydroxyaryl group on the imine nitrogen directs the cyclization reaction to favor the formation of the imidazole derivative over other potential products. nih.gov This strategy could be adapted to introduce substituents at the N-1 position of the this compound scaffold.
Another powerful technique for achieving regioselectivity is the use of a one-pot, four-component reaction. This method allows for the synthesis of 1,2,4-trisubstituted 1H-imidazoles in high yields by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions. organic-chemistry.org The judicious choice of the starting primary amine allows for the introduction of a desired substituent at the N-1 position of the imidazole ring with excellent control over the final product's structure. organic-chemistry.org
The synthesis of 1,5-diaryl-1H-imidazole-4-carbohydrazides has been accomplished through a multi-step process that begins with the reaction of an acyl chloride with an aniline (B41778) derivative to form an amide. mdpi.com This amide is then converted to an imidoyl chloride, which undergoes cyclization with ethyl isocyanoacetate to yield the 1,5-diaryl-1H-imidazole-4-carboxylate ester. mdpi.com The final step involves the conversion of the ester to the desired carbohydrazide (B1668358) by refluxing with hydrazine monohydrate in ethanol. mdpi.com This synthetic route provides excellent control over the substituents at the N-1 and C-5 positions of the imidazole ring.
A summary of regioselective synthesis strategies for imidazole derivatives is presented in the table below.
| Starting Materials | Key Reagents/Conditions | Regioselectivity | Target Derivative Type |
| Diaminomaleonitrile (DAMN)-based imines | Aromatic aldehydes | N-1 substitution | 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides |
| 2-Bromoacetophenone, aldehyde, primary amine | Ammonium acetate, heat (solvent-free) | N-1, C-2, C-4 substitution | 1,2,4-Trisubstituted 1H-imidazoles |
| Acyl chloride, aniline derivative | Ethyl isocyanoacetate, DBU, hydrazine monohydrate | N-1, C-5 substitution | 1,5-Diaryl-1H-imidazole-4-carbohydrazides |
Parallel Synthesis and Library Generation Strategies
Parallel synthesis has emerged as a powerful tool for the rapid generation of large libraries of related compounds, which is particularly valuable in drug discovery and materials science research. The imidazole-4,5-dicarboxylic acid scaffold is well-suited for this approach, allowing for the creation of diverse libraries of dicarboxamide and potentially dicarbohydrazide derivatives. nih.gov
One notable example is the parallel synthesis of a library of 126 dissymmetrically disubstituted imidazole-4,5-dicarboxamides. nih.gov This was achieved by derivatizing the imidazole-4,5-dicarboxylic acid scaffold with a variety of amino acid esters and alkanamines. nih.gov The synthesis involved a multi-step process that allowed for the introduction of two different amine substituents at the 4- and 5-positions of the imidazole ring. nih.gov A similar strategy could be envisioned for the parallel synthesis of this compound analogues by employing a diverse set of substituted hydrazines in the final step.
In another instance, a library of oligomeric compounds based on the imidazole-4,5-dicarboxylic acid scaffold was synthesized in parallel. georgiasouthern.edu This library incorporated a range of amino acids, including nonpolar, polar, and neutral residues, to generate a diverse set of molecules for screening as potential inhibitors of protein-protein interactions. georgiasouthern.edu Out of 441 targeted compounds, 317 final oligomers were successfully obtained in high purity, demonstrating the feasibility of this approach for generating large and diverse chemical libraries. georgiasouthern.edu
The general workflow for the parallel synthesis of an imidazole-4,5-dicarboxamide library is outlined below.
| Step | Description | Key Reagents |
| 1 | Activation of Imidazole-4,5-dicarboxylic acid | Coupling agents (e.g., HATU, HOBt) |
| 2 | First Amidation | Diverse set of primary amines |
| 3 | Second Amidation | Diverse set of secondary amines or another set of primary amines |
| 4 | Purification | High-throughput purification methods (e.g., automated flash chromatography) |
Purification and Isolation Techniques for Imidazole Derivatives
The purification and isolation of this compound and its derivatives are crucial steps to ensure the final products are of high purity for subsequent characterization and screening. Several techniques are commonly employed for this purpose.
Column chromatography on silica (B1680970) gel is a widely used method for the purification of imidazole derivatives. mdpi.comnih.gov This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase (a solvent or mixture of solvents). For example, in the synthesis of a library of imidazole-4,5-dicarboxamides, the final compounds were purified by column chromatography on silica gel. nih.gov Similarly, the purification of 1,5-diaryl-1H-imidazole-4-carboxylate esters, the precursors to the corresponding carbohydrazides, was achieved using column chromatography. mdpi.com
Crystallization is another effective method for purifying solid imidazole derivatives. This technique relies on the principle that the solubility of a compound in a solvent is dependent on temperature. By dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, the desired compound will crystallize out, leaving impurities behind in the solution. In the synthesis of a 1-(4-chlorobenzyl)-1H-imidazole-4,5-dicarboxamide, the intermediate dicarbonitrile was purified by precipitation from a solvent mixture, and the final product could likely be purified by crystallization. acs.org
For certain impurities, treatment with activated carbon can be an effective purification step. Activated carbon has a high surface area and can adsorb colored impurities and other byproducts. In the synthesis of 1-(4-chlorobenzyl)-1H-imidazole-4,5-dicarbonitrile, the crude product was treated with activated carbon in isopropyl alcohol to remove impurities before further processing. acs.org
The choice of purification technique depends on the physical properties of the target compound and the nature of the impurities. A combination of these methods is often necessary to achieve the desired level of purity.
Coordination Chemistry of 1h Imidazole 4,5 Dicarbohydrazide Ligands
Ligand Design and Coordination Potential
The remarkable versatility of 1H-imidazole-4,5-dicarbohydrazide as a ligand stems from the presence of multiple donor atoms and the tunable nature of its substituents. These characteristics allow for a wide range of coordination modes and the construction of intricate supramolecular structures.
This compound and its parent compound, 1H-imidazole-4,5-dicarboxylic acid (H3IDC), are multifunctional ligands possessing several potential coordination sites. researchgate.net These include the two nitrogen atoms of the imidazole (B134444) ring and the oxygen and nitrogen atoms of the two hydrazide or carboxylate groups. researchgate.net Specifically, H3IDC has six potential donor atoms: two from the imidazole nitrogens and four from the carboxylate oxygens. researchgate.net This multiplicity of donor sites allows for a variety of coordination modes, making these ligands excellent candidates for building complex coordination polymers.
The deprotonation of the ligand plays a crucial role in its coordinating behavior. 1H-imidazole-4,5-dicarboxylic acid can be partially or fully deprotonated to form H2IDC-, HIDC2-, and IDC3- anions, depending on the pH of the reaction medium. This variability in protonation states further expands the possible coordination modes and the resulting architectures of the metal complexes. The flexible coordination and the ability to act as both hydrogen-bond donors and acceptors contribute to the formation of diverse and stable supramolecular structures.
For instance, the use of 2-(3,4-dimethylphenyl)-1H-imidazole-4,5-dicarboxylic acid (H3DMPhIDC) has led to the synthesis of a variety of coordination polymers with different dimensionalities and properties. rsc.orgnih.gov The bulky aromatic group can provide additional stabilizing forces through crystal packing. sci-hub.se Similarly, the ligand 2-p-methoxyphenyl-1H-imidazole-4,5-dicarboxylic acid (H3MOPhIDC) has been shown to produce infinite polymeric chain structures and two-dimensional sheet structures depending on the metal ion and reaction conditions. rsc.org
The nature of the substituent can also influence the deprotonation state of the ligand and its coordination modes. For example, in a series of compounds synthesized with 2-methyl-imidazole-4,5-dicarboxylic acid (H3midc), the ligand was found to exist in both doubly and triply deprotonated forms, leading to different coordination modes and ultimately, diverse structural outcomes. acs.org
Interactive Data Table: Influence of Substituents on Ligand Coordination
| Substituent at C2-position | Ligand Abbreviation | Observed Coordination Modes | Resulting Architectures |
|---|---|---|---|
| 3,4-dimethylphenyl | H3DMPhIDC | μ2, μ3 | 2D sheets, 3D non-interpenetrated frameworks, 3D networks with 1D channels rsc.orgnih.gov |
| p-methoxyphenyl | H3MOPhIDC | μ2, μ3 | 1D polymeric chains, 2D sheet structures rsc.org |
| Methyl | H3midc | μ2-κN,O:κN′,O′, μ3-ΚN,O:ΚO:ΚN′,O′, μ3-κN,O:κO,O′:κN′,O′ | 1D chains acs.org |
Synthesis and Characterization of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs)
The synthesis of MOFs and CPs based on this compound and its derivatives is typically achieved through hydrothermal or solvothermal methods. These techniques allow for the crystallization of extended structures that are often not accessible through conventional synthetic routes.
Hydrothermal and solvothermal syntheses are widely employed for the preparation of MOFs and CPs from imidazole-dicarboxylate ligands. rsc.orgnih.govrsc.org These methods involve heating a mixture of the metal salt and the ligand in a sealed vessel, often in the presence of a solvent or a mixture of solvents. The elevated temperature and pressure facilitate the dissolution of the reactants and promote the growth of single crystals suitable for X-ray diffraction analysis.
The choice of solvent can significantly impact the final product. For example, in the synthesis of compounds with 2-methyl-imidazole-4,5-dicarboxylic acid, different structures were obtained when using a CH3CN/EtOH/H2O mixture compared to a DMF/H2O mixture. acs.org The reaction temperature is another critical parameter that can influence the outcome of the synthesis.
The flexible coordination behavior of 1H-imidazole-4,5-dicarboxylate ligands, coupled with the geometric preferences of different metal ions, gives rise to a remarkable diversity of MOF and CP architectures. These structures can range from discrete 0D molecules to extended 1D chains, 2D layers, and complex 3D frameworks.
For instance, studies on metal complexes of 4,5-dicarboxyimidazole acid have revealed structures ranging from mononuclear (0D) to one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) networks. acs.org The degree of deprotonation of the ligand often correlates with the dimensionality of the resulting structure. Singly deprotonated ligands tend to form mononuclear structures, while doubly and triply deprotonated ligands can generate 1D, 2D, or 3D frameworks. acs.org
Furthermore, the formation of helical structures is also observed in some cases. For example, a 3D framework constructed from Cd(II) and 2-(3,4-dimethylphenyl)-1H-imidazole-4,5-dicarboxylic acid features left- and right-handed helices. rsc.orgnih.gov Derivatives such as 2-methyl-1H-imidazole-4,5-dicarboxylic acid and others have also been used to build intriguing helical staircase networks.
The choice of the metal ion is a crucial factor in determining the final architecture of the coordination polymer. Different metal ions have distinct coordination numbers, geometries, and ionic radii, which in turn influence how the ligands will arrange themselves in space. For example, the reaction of 2-(3,4-dimethylphenyl)-1H-imidazole-4,5-dicarboxylic acid with various metal ions such as Cd(II), Sr(II), Zn(II), Mn(II), Mg(II), and Ca(II) resulted in a range of structures from 2D sheets to complex 3D networks. rsc.orgnih.gov
Interactive Data Table: Structural Diversity of MOFs/CPs
| Primary Ligand | Metal Ion(s) | Secondary Ligand(s) | Resulting Architecture |
|---|---|---|---|
| 2-(3,4-dimethylphenyl)-1H-imidazole-4,5-dicarboxylic acid | Cd(II) | Pyridine | 3D non-interpenetrated framework with 1D open channels and helical structures rsc.orgnih.gov |
| 2-(3,4-dimethylphenyl)-1H-imidazole-4,5-dicarboxylic acid | Sr(II) | Water | 2D sheet structure rsc.orgnih.gov |
| 2-(3,4-dimethylphenyl)-1H-imidazole-4,5-dicarboxylic acid | Zn(II), Mn(II) | Water | 3D network with 1D hexagonal channels rsc.orgnih.gov |
| 2-p-methoxyphenyl-1H-imidazole-4,5-dicarboxylic acid | Cu(II) | Water | 1D polymeric chain rsc.org |
| 2-p-methoxyphenyl-1H-imidazole-4,5-dicarboxylic acid | Zn(II), Co(II) | 2,2'-bipyridine, 1,10-phenanthroline | 1D polymeric chains rsc.org |
| 4,5-dicarboxyimidazole acid | Cd(II) | Water | 0D (mononuclear), 1D, 2D, and 3D networks acs.org |
In-depth Analysis of this compound in Coordination Chemistry
The requested article focusing on the coordination chemistry of this compound cannot be generated at this time. A comprehensive search of available scientific literature and research databases did not yield sufficient specific information on the self-assembly processes, mechanistic studies, metal-ligand interactions, bonding modes, supramolecular interactions, or lanthanide coordination polymers of this particular compound.
The predominant body of research in this area focuses on the related compound, 1H-imidazole-4,5-dicarboxylic acid, and its various derivatives. While this research is extensive, it is not directly applicable to the distinct chemical nature and coordination behavior of the this compound ligand. The hydrazide functional groups (-CONHNH2) present in the requested compound would impart significantly different electronic and steric properties compared to the carboxylic acid groups (-COOH), leading to unique coordination chemistry that cannot be accurately extrapolated from existing data on the dicarboxylic acid analogue.
To provide a scientifically accurate and detailed article as per the requested outline, dedicated experimental and theoretical studies on the coordination chemistry of this compound are necessary. At present, such specific research findings are not available in the public domain.
Advanced Applications of 1h Imidazole 4,5 Dicarbohydrazide in Functional Materials
Catalytic Systems Development
The unique structural features of the 1H-imidazole-4,5-dicarbohydrazide scaffold, particularly its multiple nitrogen and oxygen donor atoms, make it an excellent ligand for designing both homogeneous and heterogeneous catalysts. researchgate.net These donor sites can effectively coordinate with and stabilize metal centers, which are the active sites for many catalytic transformations.
Design of Heterogeneous and Homogeneous Catalysts based on Imidazole (B134444) Scaffolds
The design of catalysts using imidazole scaffolds leverages the ring's ability to act as a strong σ-donor ligand, effectively stabilizing a variety of transition metal ions. wikipedia.orgrsc.org For heterogeneous catalysts, ligands like this compound are ideal for constructing robust Metal-Organic Frameworks (MOFs) or for anchoring metal nanoparticles to a solid support. MOFs built with imidazole-based linkers can feature well-defined, accessible active sites within their porous structures, enhancing catalytic activity and selectivity. mdpi.com For instance, the chromium-based MOF, MIL-101, has demonstrated high efficiency as a heterogeneous catalyst for the synthesis of 2,4,5-trisubstituted 1H-imidazoles. mdpi.com
Furthermore, imidazole derivatives have been successfully used to stabilize metal nanoparticles (NPs) of gold, palladium, platinum, and silver. nih.gov The imidazole ligand offers a moderate level of surface stabilization, which prevents agglomeration of the nanoparticles while still allowing access for reactants to the catalytically active metal surface. nih.gov The functional hydrazide groups of this compound would provide multiple anchoring points, potentially leading to highly stable and reusable nanoparticle catalysts.
In homogeneous catalysis, transition metal complexes with imidazole-based ligands are well-established. The electronic properties and steric bulk of the ligand can be tuned to control the reactivity and selectivity of the metal center. wikipedia.org The dicarbohydrazide derivative can form stable, soluble metal complexes suitable for various catalytic reactions in solution.
Application in Model Organic Reactions (e.g., Reduction Reactions, Suzuki-Miyaura Reactions)
Catalysts derived from imidazole scaffolds have shown significant promise in key organic transformations.
Suzuki-Miyaura Reactions: This palladium-catalyzed cross-coupling reaction is a fundamental tool for forming carbon-carbon bonds. fishersci.co.uklibretexts.org Imidazole-containing compounds have been utilized effectively in this reaction. Research has shown that 5-(para-iodophenyl)-4,4-dimethyl-2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4H-imidazole 3-oxide readily undergoes Suzuki-Miyaura coupling with various arylboronic acids in high yields. nih.gov Similarly, 4(5)-bromo-1H-imidazole can be efficiently coupled with arylboronic acids using a PdCl2(dppf) catalyst. nih.gov The this compound ligand is expected to be an excellent supporting ligand for the palladium catalyst, stabilizing the active Pd(0) species and facilitating the key steps of oxidative addition and reductive elimination in the catalytic cycle. libretexts.org
Reduction Reactions: Imidazole-stabilized metal nanoparticles have demonstrated catalytic activity in reduction reactions. For example, gold nanoparticles (AuNPs) incorporating imidazole ligands have been used to catalyze hydride reductions. nih.gov The ability of the imidazole to modulate the electronic properties of the nanoparticle surface is crucial for this activity. Catalytic systems based on this compound could similarly be applied to the reduction of various functional groups.
Role of Metallosurfactants in Catalysis in Water-Organic Media
Metallosurfactants are amphiphilic molecules that contain a metal-coordinating headgroup. When coordinated with metal ions, these surfactants can self-assemble into organized structures like micelles or vesicles in solution. rsc.org This self-assembly creates unique microenvironments that can significantly enhance reaction rates and selectivity, a field known as micellar catalysis.
Imidazole derivatives have been incorporated as the headgroup in surfactant design. For example, a surfactant containing an imidazolyl group, dihexadecyl[5-(1-imidazolyl)-3-oxapentyl]-methylammonium chloride, was shown to spontaneously form vesicles upon the addition of metal ions. rsc.org The coordination of the metal ion to the imidazole headgroup effectively increases the headgroup's size, triggering the morphological transition from open bilayers to closed vesicles. rsc.org By extension, a molecule like this compound, with its hydrophilic hydrazide groups and semi-hydrophobic imidazole core, could be functionalized with long alkyl chains to create novel metallosurfactants. Such surfactants would be responsive to specific metal ions, forming catalytic nanoreactors for reactions in aqueous or mixed water-organic media, which is highly desirable for green chemistry applications.
Luminescent and Optoelectronic Materials
The conjugated π-system of the imidazole ring, combined with its ability to form rigid and stable structures with metal ions, makes this compound a promising candidate for the development of luminescent materials. These materials have potential applications in lighting, displays, and chemical sensing.
Photoluminescent Properties of Metal Complexes and MOFs
Coordination of this compound to metal ions, particularly d¹⁰ metals like Zn(II) and Cd(II) or lanthanides, can lead to materials with strong photoluminescence. mdpi.comnih.gov The luminescence often originates from ligand-centered π*←π electronic transitions, where the emission properties of the free ligand are modulated by coordination to the metal ion. mdpi.com In other cases, the emission can be a result of ligand-to-metal or metal-to-ligand charge transfer.
Research on the parent compound, 1H-imidazole-4,5-dicarboxylic acid (H₃imdc), provides significant insight. For example, complexes such as [Ag₄(bipy)₂(Himdc)₂(H₂O)₂]n have been synthesized and shown to exhibit blue photoluminescence in the solid state at room temperature. researchgate.net MOFs constructed from H₃imdc and various metal ions like Cd(II) and Mn(II) also display strong violet emissions, which are attributed to ligand-centered transitions. acs.org The rigid structure of MOFs can enhance emission by reducing non-radiative decay pathways that occur via molecular vibrations and rotations.
The table below summarizes the photoluminescent properties of several coordination polymers derived from the related 1H-imidazole-4,5-dicarboxylic acid ligand, illustrating the potential of this structural family.
| Compound/Framework | Metal Ion | Emission Maxima (nm) | Emitting Species/Transition | Reference |
| [Ag₄(bipy)₂(Himdc)₂(H₂O)₂]n | Ag(I) | ~400 | Ligand-based | researchgate.net |
| Cd-H₃dcbi MOF | Cd(II) | ~380 | Ligand-centered | acs.org |
| Mn-H₃dcbi MOF | Mn(II) | ~380 | Ligand-centered | acs.org |
| [ZnCl₂(C₁₅H₁₂N₂)₂] | Zn(II) | 350 | Ligand-centered (π*←π) | nih.gov |
| Lanthanide CPs | Sm, Eu, Dy | Characteristic narrow bands | f-f transitions (Lanthanide ions) | rsc.org |
This table is based on data for complexes of 1H-imidazole-4,5-dicarboxylic acid (H₃imdc/H₃dcbi) and other imidazole derivatives, which serve as a proxy for the expected behavior of this compound.
Development of Sensing Platforms (e.g., Colorimetric Sensors)
The ability of this compound to selectively bind to specific analytes, coupled with a measurable change in an optical property like color or fluorescence, forms the basis of its use in chemical sensors.
A notable example is the development of a dual colorimetric sensor for zinc ions (Zn²⁺) and the amino acid homocysteine (Hcy) using silver nanoparticles (AgNPs) functionalized with 1H-imidazole-4,5-dicarboxylic acid (IDCA). nih.govacs.orgnih.gov In this system, the IDCA-functionalized AgNPs have a distinct yellow color in aqueous solution. nih.gov The addition of Zn²⁺ or Hcy induces the aggregation of these nanoparticles. This aggregation alters the surface plasmon resonance of the AgNPs, resulting in a clear color change from yellow to red, which can be observed with the naked eye and quantified with UV-visible spectroscopy. nih.govnih.gov The sensor demonstrates excellent selectivity for Zn²⁺ over other metal ions and for Hcy over other amino acids. nih.gov
This sensing mechanism highlights the potential of this compound to act as a recognition element in sensing platforms. The hydrazide groups could offer different or enhanced selectivity for various analytes, opening avenues for the development of new colorimetric or fluorescent probes for environmental and biological monitoring. researchgate.net
| Analyte | Sensing Platform | Principle | Observable Change | Detection Limit | Reference |
| Zn²⁺ | IDCA-functionalized AgNPs | Aggregation-induced SPR shift | Yellow to Red | 2.38 µM | nih.govacs.org |
| Homocysteine (Hcy) | IDCA-functionalized AgNPs | Aggregation-induced SPR shift | Yellow to Red | 0.54 nM | nih.govacs.org |
| Fe³⁺ | Triaryl Imidazole Probe | Complexation | Color change & Fluorescence quenching | 0.10 µM - 0.26 µM | researchgate.net |
This table includes data for sensors based on 1H-imidazole-4,5-dicarboxylic acid (IDCA) and other imidazole derivatives.
Precursors for Polymer and Hybrid Materials Synthesis
1H-imidazole-4,5-dicarboxylic acid and its derivatives are key monomers in the synthesis of various polymers and hybrid materials, most notably coordination polymers and metal-organic frameworks (MOFs). The imidazole ring, with its two nitrogen atoms and the two carboxylic acid groups, offers multiple coordination sites, allowing for the formation of diverse and complex structures.
The synthesis of these materials often occurs under hydro(solvo)thermal conditions, where the dicarboxylic acid ligand reacts with various metal ions. The resulting structures can range from one-dimensional (1D) chains to two-dimensional (2D) sheets and three-dimensional (3D) frameworks. elsevierpure.comnih.govcapes.gov.brresearchgate.net The specific dimensionality and topology of the resulting polymer are influenced by factors such as the choice of metal ion, the solvent system, pH, and the presence of ancillary ligands. capes.gov.br
For instance, the reaction of 2-phenyl-1H-imidazole-4,5-dicarboxylic acid with cadmium(II) and lead(II) ions has been shown to produce 1D chains and 2D frameworks, respectively. nih.gov Similarly, 2-ethyl-1H-imidazole-4,5-dicarboxylic acid has been used to construct a variety of coordination polymers with different metal ions, resulting in structures from discrete molecular squares to complex 3D networks. capes.gov.br
The versatility of 1H-imidazole-4,5-dicarboxylic acid as a precursor is further highlighted by its ability to form polyamides. Polyamides containing the 1-methyl-4,5-imidazoledicarbonyl chloride, derived from the dicarboxylic acid, have been synthesized by reaction with aliphatic diamines. umich.edu These studies demonstrate the potential of the imidazole dicarboxylic acid scaffold in creating a range of polymeric materials with tailored properties.
| Precursor Compound | Resulting Polymer/Hybrid Material | Key Features |
| 2-phenyl-1H-imidazole-4,5-dicarboxylic acid | Cadmium(II) and Lead(II) coordination polymers | 1D infinite chains and 2D frameworks nih.gov |
| 2-ethyl-1H-imidazole-4,5-dicarboxylic acid | Nickel(II), Manganese(II), and Cadmium(II) coordination polymers | 0D molecular squares, 2D sheets, and 3D frameworks capes.gov.br |
| 1-methyl-4,5-imidazoledicarbonyl chloride | Polyamides | Synthesized with various aliphatic diamines umich.edu |
Exploration in Advanced Functional Materials Design
The unique structural features of polymers and hybrid materials derived from 1H-imidazole-4,5-dicarboxylic acid have led to their exploration in the design of advanced functional materials with a wide array of potential applications. acs.org
One of the most promising areas of application is in the development of luminescent materials. Coordination polymers based on imidazole dicarboxylates often exhibit interesting photoluminescent properties. nih.gov For example, triphenyl imidazole-containing polyimides have been synthesized and shown to exhibit blue luminescence in solution. rsc.org The luminescent behavior of these materials makes them potential candidates for applications in sensors, displays, and lighting.
Furthermore, the porous nature of many MOFs constructed from imidazole-4,5-dicarboxylic acid derivatives makes them suitable for applications in gas adsorption and separation. The ability to tune the pore size and functionality of these materials by modifying the organic linker or the metal center allows for the selective adsorption of specific gases.
The functionalization of nanoparticles with 1H-imidazole-4,5-dicarboxylic acid has also been explored as a route to new functional materials. For instance, silver nanoparticles functionalized with this ligand have been developed as colorimetric sensors for the detection of metal ions and biomolecules. nih.gov
The inherent thermal stability of the imidazole ring also contributes to the development of high-performance polymers. Polyimides containing triphenyl imidazole moieties have been shown to exhibit high glass transition temperatures and excellent thermal stability, making them suitable for applications in high-temperature environments. rsc.orgnih.gov
| Functional Material | Application Area | Research Finding |
| Triphenyl imidazole-containing polyimides | Luminescent Materials | Exhibit blue photoluminescence in solution. rsc.org |
| Imidazole-based Metal-Organic Frameworks | Gas Adsorption | Porous structures suitable for selective gas uptake. |
| 1H-imidazole-4,5-dicarboxylic acid-functionalized silver nanoparticles | Sensors | Colorimetric detection of Zn2+ and homocysteine. nih.gov |
| Triphenyl imidazole-containing polyimides | High-Performance Polymers | High glass transition temperatures and excellent thermal stability. rsc.orgnih.gov |
Spectroscopic and Analytical Characterization Techniques
Structural Elucidation Techniques
The precise arrangement of atoms and bonds within the 1H-imidazole-4,5-dicarbohydrazide molecule would be determined using a combination of powerful spectroscopic and diffraction methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)
NMR spectroscopy is a fundamental tool for elucidating the structure of organic molecules in solution.
¹H-NMR (Proton NMR) would provide information about the number of different types of protons, their chemical environments, and their proximity to one another. For this compound, one would expect to observe signals corresponding to the imidazole (B134444) ring proton (C-H), the N-H protons of the imidazole and hydrazide groups, and the NH₂ protons of the hydrazide moieties. The chemical shifts and coupling patterns of these signals would be invaluable for confirming the compound's structure.
¹³C-NMR (Carbon-13 NMR) complements ¹H-NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal, allowing for the identification of the imidazole ring carbons and the carbonyl carbons of the dicarbohydrazide groups.
While NMR data is available for a wide range of imidazole derivatives, specific ¹H-NMR and ¹³C-NMR spectra for this compound have not been reported in the reviewed literature.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:
N-H stretching vibrations from the imidazole ring and the hydrazide groups, typically appearing in the region of 3100-3500 cm⁻¹.
C=O (carbonyl) stretching vibrations from the hydrazide groups, which would likely appear around 1630-1680 cm⁻¹.
C=N and C=C stretching vibrations from the imidazole ring, expected in the 1400-1600 cm⁻¹ region.
N-H bending vibrations , which would also contribute to the spectral fingerprint.
Although IR data for the parent dicarbohydrazide is not available, studies on related imidazole-4,5-dicarboxamides have utilized IR spectroscopy to confirm the presence of these key functional groups.
Compositional and Purity Analysis
To ensure the identity and purity of a synthesized batch of this compound, chromatographic and elemental analysis techniques are essential.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.
Liquid Chromatography (LC) would be used to separate the target compound from any impurities or starting materials. The retention time of the compound would be a characteristic property under specific chromatographic conditions.
Mass Spectrometry (MS) would provide the mass-to-charge ratio (m/z) of the compound, which allows for the determination of its molecular weight. For this compound (C₅H₈N₆O₂), the expected exact mass would be approximately 184.07 g/mol . This technique is also invaluable for identifying any byproducts in a reaction mixture. While LC-MS has been used to characterize libraries of imidazole-4,5-dicarboxamides, specific data for the dicarbohydrazide is not documented in the available literature.
Elemental Analysis
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, and oxygen) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the molecular formula. For this compound (C₅H₈N₆O₂), the theoretical elemental composition would be:
| Element | Percentage |
| Carbon (C) | 32.61% |
| Hydrogen (H) | 4.38% |
| Nitrogen (N) | 45.63% |
| Oxygen (O) | 17.38% |
A close correlation between the experimental and theoretical values would provide strong evidence for the purity and correct elemental composition of the synthesized compound. To date, no published elemental analysis data for this compound has been found.
Spectroscopic Investigations of Functional Properties
UV-Visible (UV-Vis) spectroscopy is a key technique for investigating the sensing capabilities of imidazole derivatives, particularly for the detection of metal ions and biomolecules. While direct studies on this compound are limited, research on the closely related 1H-imidazole-4,5-dicarboxylic acid (IDCA) functionalized on nanoparticles demonstrates significant potential in colorimetric sensing. nih.govacs.org
When IDCA is functionalized on the surface of silver nanoparticles (AgNPs), the resulting composite (IDCA@AgNPs) can act as a dual colorimetric sensor for zinc (Zn²⁺) and homocysteine (Hcy) in aqueous solutions. nih.govacs.org The detection mechanism is based on the aggregation-induced color change of the IDCA@AgNPs. In the presence of Zn²⁺ or Hcy, the color of the solution changes from yellow to red, a shift that is easily observable by the naked eye and quantifiable using UV-Vis spectroscopy. nih.govacs.org
The UV-Vis spectrum of the IDCA@AgNPs exhibits a surface plasmon resonance (SPR) peak. Upon interaction with Zn²⁺, this peak shows a red shift from approximately 397 nm to 485 nm. nih.govacs.org Similarly, in the presence of Hcy, the peak shifts from 397 nm to 512 nm. nih.govacs.org These sensors have shown high selectivity for Zn²⁺ and Hcy over a range of other metal ions and amino acids. nih.govacs.org The technique has been used to detect Zn²⁺ with a limit of 2.38 μM and Hcy with a limit of 0.54 nM. nih.govacs.org
| Sensor System | Target Analyte | Observed Spectral Change (λmax) | Visual Color Change | Detection Limit | Reference |
|---|---|---|---|---|---|
| IDCA@AgNPs | Zn²⁺ | Red shift from ~397 nm to 485 nm | Yellow to Red | 2.38 μM | nih.govacs.org |
| IDCA@AgNPs | Homocysteine (Hcy) | Red shift from ~397 nm to 512 nm | Yellow to Red | 0.54 nM | nih.govacs.org |
| Au-TA-DNS | Pb²⁺ / Cu²⁺ | Red shift from 520 nm to ~620 nm | Red to Blue | Not Specified | rsc.org |
Fluorescence spectroscopy is utilized to explore the luminescent properties of imidazole-containing compounds and their potential as fluorescent sensors. The emission characteristics are often influenced by factors such as the molecular structure, substituents, and the solvent environment. researchgate.net
Derivatives of imidazole have been shown to exhibit interesting photoluminescent properties. For instance, some imidazole derivatives display quantum yields approaching unity in non-polar solvents, though this fluorescence may be quenched in polar solvents. researchgate.net In some cases, imidazole analogues can undergo an irreversible photo-induced excimer formation in polar solvents. researchgate.net
In the context of sensing, fluorescence spectroscopy can be used in a "turn-off" mechanism. For example, a gold nanosensor functionalized with a fluorescent dansylhydrazine derivative of an imidazole-related compound showed a decrease in fluorescence intensity upon binding to Pb²⁺ and Cu²⁺ ions. rsc.org This quenching is attributed to charge transfer from the fluorescent probe to the coordinated metal ion. rsc.org Furthermore, lanthanide coordination polymers based on pyridyl-functionalized imidazole dicarboxylic acid exhibit characteristic narrow emission bands of the specific lanthanide cations (e.g., Sm³⁺, Eu³⁺, Dy³⁺), indicating their potential as luminescent materials. rsc.org
| Compound/System | Observed Property | Influencing Factors | Application | Reference |
|---|---|---|---|---|
| 2-(phenanthro[9,10-d]imidazol-2-yl)pyridine derivatives | High quantum yields; irreversible excimer formation | Solvent polarity | Luminescent materials | researchgate.net |
| Lanthanide coordination polymers with 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid | Narrow emission bands characteristic of Ln³⁺ ions | Lanthanide ion (Sm, Eu, Dy) | Photoluminescent materials | rsc.org |
| Gold nanosensor with dansylhydrazine | "Turn-off" fluorescence | Presence of Pb²⁺ and Cu²⁺ ions | Fluorescent sensing | rsc.org |
Thermal Analysis (e.g., Thermogravimetric Analysis (TGA))
Thermogravimetric Analysis (TGA) is a technique used to determine the thermal stability of materials by measuring the change in mass as a function of temperature. This analysis is particularly important for coordination polymers and other materials derived from this compound or its analogues to understand their stability and decomposition behavior.
Powder X-ray Diffraction (XRPD) for Bulk Material Characterization
Powder X-ray Diffraction (XRPD) is an essential technique for the characterization of crystalline materials. It is used to identify the crystal phase of a bulk sample and to confirm that the structure determined by single-crystal X-ray diffraction is representative of the entire batch of material. rsc.orgwikipedia.org The XRPD pattern serves as a unique fingerprint for a specific crystalline solid. youtube.com
In the study of materials derived from imidazole dicarboxylic acids, XRPD is routinely used. For instance, it has been used to confirm the phase purity of synthesized lanthanide coordination polymers. rsc.org The experimental XRPD patterns are compared with patterns simulated from single-crystal X-ray diffraction data to verify the bulk synthesis of the desired structure. rsc.org XRPD is also valuable for identifying different polymorphic forms of a compound, as demonstrated in the analysis of 1-(4-chlorobenzyl)-1H-imidazole-4,5-dicarboxamide, where the polymorph prepared by one synthetic route was compared to that from another. acs.org The technique is also fundamental in the broader characterization of various imidazole-containing complexes and materials. researchgate.net
Computational and Theoretical Studies
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are powerful tools to predict the binding orientation and affinity of a molecule to a biological target. For derivatives of the 1H-imidazole-4,5-dicarboxamide scaffold, these techniques have been instrumental in identifying and optimizing potential therapeutic agents.
Research into asymmetric imidazole-4,5-dicarboxamide derivatives as inhibitors of the SARS-CoV-2 main protease (Mᴾʳᵒ) has utilized molecular docking to elucidate their binding mechanisms. walshmedicalmedia.comrsc.org In one such study, a series of N-(4-chlorophenyl)-2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamide derivatives were synthesized and evaluated. The most potent compound, 5a2 , demonstrated significant inhibitory activity. walshmedicalmedia.comrsc.org Docking studies were performed to understand how this compound interacts with the active site of the protease. walshmedicalmedia.com
Similarly, novel 1,5-diaryl-1H-imidazole-4-carbohydrazides have been designed and synthesized as potential inhibitors of the interaction between HIV-1 integrase and the host protein LEDGF/p75. mdpi.com Molecular docking of these compounds into the HIV-1 integrase dimer binding site helped to understand the structural requirements for inhibition. mdpi.com
The following table summarizes key findings from docking studies on related imidazole (B134444) derivatives.
| Compound Class | Target Protein | Key Interactions/Findings | Docking Score (if reported) | Reference |
| Imidazole-4,5-dicarboxamide Derivatives | SARS-CoV-2 Main Protease (Mᴾʳᵒ) | The amide groups form crucial hydrogen bonds within the active site, mimicking natural peptide substrates. | IC₅₀ of 4.79 µM for the most potent compound (5a2). | walshmedicalmedia.comrsc.org |
| 1,5-Diaryl-1H-imidazole-4-carbohydrazides | HIV-1 Integrase (IN) | The carbohydrazide (B1668358) moiety interacts with key amino acid residues in the binding pocket. | Not specified. | mdpi.com |
| Imidazo[4,5-c]pyridine Derivatives | Cyclin-Dependent Kinase 2 (CDK2) | The pyridin-3-ylmethyl moiety was identified as an excellent pharmacophore for potent CDK2 inhibition. | IC₅₀ of 21 nM for the most potent compound. |
These studies collectively suggest that the hydrazide and amide functionalities of the 1H-imidazole-4,5-dicarbohydrazide core are prime candidates for forming critical hydrogen bonding interactions within enzyme active sites.
Electronic Structure Calculations and Quantum Chemical Analysis
Electronic structure calculations, such as Density Functional Theory (DFT), are employed to understand the intrinsic properties of a molecule, including its geometry, orbital energies, and reactivity. For a series of newly designed imidazolo-triazole hydroxamic acid derivatives, DFT analysis was performed to identify chemical reactivity. The analysis helped in identifying the most chemically reactive molecule with good electrophilicity, which correlated with its in vitro anti-proliferative activity.
While specific DFT studies on this compound are not available, analysis of its parent, 1H-imidazole-4,5-dicarboxylic acid (H₃IMDC), provides foundational information. The electronic properties of H₃IMDC, particularly the electron-withdrawing nature of the carboxyl groups and the electron-donating character of the imidazole ring, are well-understood. researchgate.net These features dictate its coordination behavior and reactivity. It is anticipated that substituting the carboxylic acids with carbohydrazide groups would significantly alter the electronic landscape, particularly increasing the molecule's hydrogen-bonding capacity and modifying the energies of the frontier molecular orbitals (HOMO and LUMO).
Prediction of Reactivity and Binding Affinities
Computational methods can predict the reactivity and binding affinities of molecules, guiding the selection of candidates for synthesis and biological testing. The bioavailability of derivatives of 1H-imidazole-4,5-dicarboxylic acid has been assessed by calculating and experimentally determining the lipophilicity index (logP). eco-vector.com These studies are crucial for predicting how a molecule will behave in a biological system, including its ability to cross cell membranes. eco-vector.com
For this compound, the introduction of two hydrazide groups in place of carboxylic acids would be expected to decrease its pKa and increase its polarity, thereby lowering its logP value compared to the parent dicarboxylic acid. This would influence its solubility and ability to interact with biological targets.
Furthermore, studies on silver nanoparticles functionalized with 1H-imidazole-4,5-dicarboxylic acid (IDCA) have demonstrated strong binding affinity for certain metal ions like Zn²⁺. nih.gov The functionalized nanoparticles showed a selective and sensitive colorimetric response to Zn²⁺ and homocysteine, indicating specific binding interactions that lead to nanoparticle aggregation. nih.gov This highlights the inherent ability of the imidazole-4,5-dicarboxylate core to engage in specific binding events, a property that would be retained and modulated in the dicarbohydrazide derivative.
Understanding Coordination Modes and Supramolecular Interactions
The study of coordination modes and supramolecular chemistry is central to understanding how molecules like this compound interact to form larger, ordered structures, such as metal-organic frameworks (MOFs). The parent compound, 1H-imidazole-4,5-dicarboxylic acid (H₃IMDC), is a versatile ligand in coordination chemistry. walshmedicalmedia.comresearchgate.net
H₃IMDC possesses six potential donor atoms: two nitrogen atoms in the imidazole ring and four oxygen atoms from the two carboxylate groups. researchgate.net It can be deprotonated to varying degrees (H₂IDC¹⁻, HIDC²⁻, and IDC³⁻) depending on the pH, allowing for a rich variety of coordination modes with metal ions. walshmedicalmedia.com This flexibility enables the construction of diverse and complex architectures, from one-dimensional chains to intricate three-dimensional networks. acs.org
The coordination versatility of H₃IMDC and its derivatives is summarized in the table below.
| Ligand Species | Coordination Mode | Resulting Structure Dimension | Reference |
| H₂dcbi⁻ (singly deprotonated) | Monodentate imidazole-N or N,O-chelate | Mononuclear structures | acs.org |
| Hdcbi²⁻ (doubly deprotonated) | µ₂, µ₃, or µ₄ | 1D or 2D structures | acs.org |
| dcbi³⁻ (triply deprotonated) | µ₅ | 3D structures | acs.org |
| Hmidc²⁻ (2-methyl derivative) | Bridging | 2D and 3D MOFs | acs.org |
Replacing the carboxylate groups with carbohydrazide moieties in this compound introduces additional nitrogen and hydrogen bond donors. This would significantly expand its coordination possibilities and potential for forming robust hydrogen-bonded supramolecular networks, both with metal centers and with other organic molecules. The hydrazide groups can act as potent chelating agents and as strong hydrogen bond donors and acceptors, leading to novel structural motifs and materials with potentially interesting properties.
Future Research Directions and Emerging Opportunities for 1h Imidazole 4,5 Dicarbohydrazide
The unique structural and chemical characteristics of 1H-imidazole-4,5-dicarbohydrazide, featuring a central imidazole (B134444) core flanked by two reactive hydrazide moieties, position it as a promising building block for a new generation of advanced materials. The convergence of the aromatic, heterocyclic imidazole ring with the versatile reactivity of the carbohydrazide (B1668358) groups opens up extensive avenues for future research and development. The following sections explore key emerging opportunities for this compound, from the rational design of novel functional materials to its integration into complex hybrid systems.
Q & A
Q. What are the common synthetic routes for preparing 1H-imidazole-4,5-dicarbohydrazide and its derivatives?
- Methodological Answer : The synthesis typically involves cyclization reactions of nitrile-containing precursors or derivatization of imidazole dicarboxylic acids. For example, diethyl 1H-imidazole-4,5-dicarboxylate can be synthesized by refluxing imidazole-4,5-dicarboxylic acid with ethanol and sulfuric acid, followed by neutralization and extraction . Hydrazide derivatives are often prepared via hydrazinolysis of ester precursors under controlled conditions. Nickel-catalyzed additions to nitriles, followed by proto-demetallation and cyclization, are also reported for related hydrazinyl imidazoles .
Q. How is the crystal structure of this compound derivatives determined experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Structures are refined using programs like SHELXL, which handle hydrogen atom placement via geometric constraints and riding models. For example, cocrystals of hydrazine-linked imidazole derivatives (e.g., 2,2′-(hydrazine-1,1-diyl)bis(1H-imidazole-4,5-dicarbonitrile)) are analyzed by assigning bond lengths/angles within expected ranges and validating hydrogen-bonding networks . SHELX software is widely used for small-molecule refinement due to its robustness with high-resolution data .
Q. What spectroscopic techniques are used to characterize imidazole-4,5-dicarbohydrazide derivatives?
- Methodological Answer :
- NMR : H and C NMR confirm functional groups (e.g., hydrazide NH peaks at δ 4–5 ppm) and aromatic imidazole protons (δ 7–8 ppm).
- IR : Stretching frequencies for C=O (1650–1700 cm) and N–H (3200–3400 cm) are critical.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ions and fragmentation patterns.
- UV-Vis : Used to monitor reaction progress (e.g., λmax ~257 nm for diethyl dicarboxylate intermediates) .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in metal-organic frameworks (MOFs)?
- Methodological Answer : Density functional theory (DFT) calculations assess ligand-metal binding energies and orbital interactions. Databases like REAXYS and PISTACHIO provide synthetic pathway predictions, while molecular dynamics simulations model framework stability. For example, Fe(II) complexes with imidazole dicarboxylate ligands show distorted octahedral geometries, validated by comparing computed and experimental bond lengths .
Q. What challenges arise in crystallizing hydrazide-linked imidazole derivatives, and how are they addressed?
- Methodological Answer :
- Challenge : Hydrazide groups promote extensive hydrogen bonding, leading to disordered crystals.
- Solutions : Slow evaporation (e.g., room temperature over 2 weeks) or solvothermal methods (e.g., 393 K in Teflon reactors) improve crystal quality . Co-crystallization with solvents like methanol stabilizes the lattice via O–H⋯N interactions .
Q. How does this compound contribute to high-energy materials research?
- Methodological Answer : The imidazole core offers thermal stability (>200°C) and multiple modification sites for introducing nitro or cyano groups. Cocrystals with hydrazine bridges (e.g., 2,2′-(hydrazine-1,1-diyl)bis derivatives) exhibit high nitrogen content (≈30% w/w), enhancing detonation velocity. Stability under extreme conditions is tested via differential scanning calorimetry (DSC) and impact sensitivity assays .
Q. What strategies optimize the magnetocaloric effect in lanthanide clusters using imidazole dicarbohydrazide ligands?
- Methodological Answer : Ligands like N,N′-bis(o-vanillidene)-1H-imidazole-4,5-dicarbohydrazide (H5ovih) template symmetric {Ln} units into calix-shaped {Ln} clusters. Magnetic studies reveal a maximum -ΔS of 36.77 J kg K for Gd clusters at 2 K and 70 kOe. Spin-orbit coupling and ligand field effects are tuned by varying lanthanide ions (e.g., Tb for slow magnetic relaxation) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
